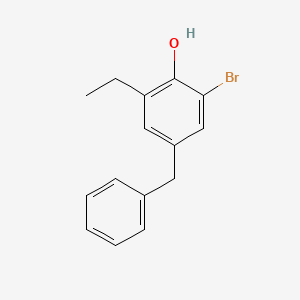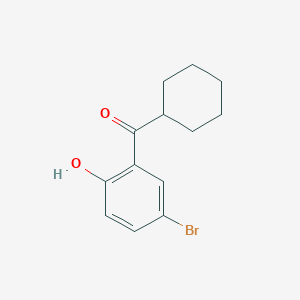
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound that features a brominated phenol group attached to a cyclohexyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be achieved through the Fries rearrangement of p-bromophenyl cyclohexanecarboxylate using aluminum chloride as a catalyst. The reaction is typically conducted without a solvent at a temperature of 120°C for one hour, yielding the desired product with a 55% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Fries rearrangement method mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the solvent-free conditions make this method potentially suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The cyclohexyl methanone moiety provides structural stability and can modulate the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxyphenyl)(cyclohexyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
(5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone: Contains a pyrazole ring instead of a cyclohexyl group.
Uniqueness
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of both a brominated phenol group and a cyclohexyl methanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
81066-17-3 |
|---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
InChI Key |
SCPWHGOMSFGOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
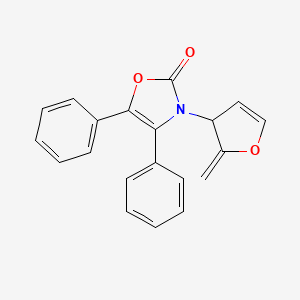
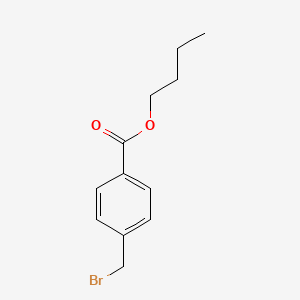
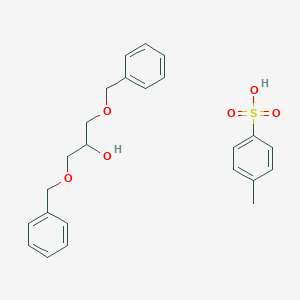
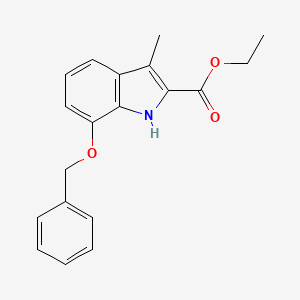
![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)
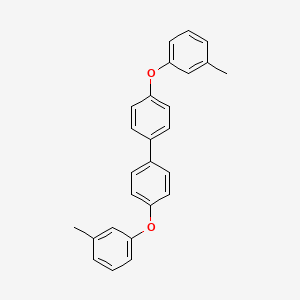
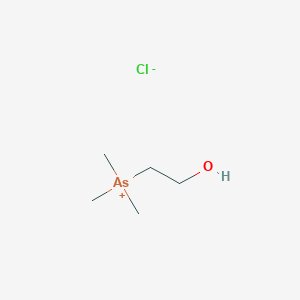
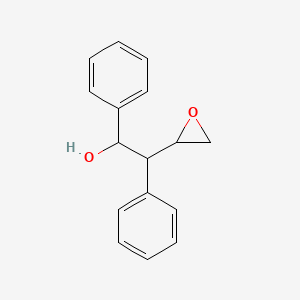
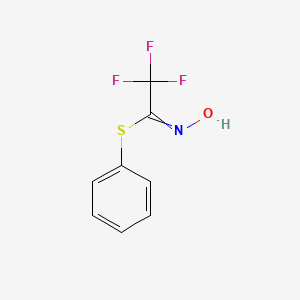
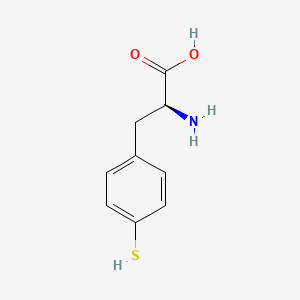
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
